molecular formula C6H7NO2 B1603709 5-(Hydroxymethyl)pyridin-3-ol CAS No. 51035-70-2

5-(Hydroxymethyl)pyridin-3-ol

Cat. No. B1603709
CAS RN: 51035-70-2
M. Wt: 125.13 g/mol
InChI Key: LPYUNKIQRHSZSV-UHFFFAOYSA-N
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Description

“5-(Hydroxymethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H7NO2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “5-(Hydroxymethyl)pyridin-3-ol” consists of a pyridine ring with a hydroxymethyl group attached to the 5th carbon and a hydroxyl group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(Hydroxymethyl)pyridin-3-ol” are not available, a study discusses the reaction of various 1H-azoles with 2-((dimethylamino)methyl)pyridin-3-ol and 2-bromo-6-(hydroxymethyl)pyridin-3-ol.

It has a molecular weight of 125.13 . The boiling point is 423.7±30.0 C at 760 mmHg .

Scientific Research Applications

1. Electropolymerization and Corrosion Protection

  • Application : This compound has been used in the electrochemical synthesis of poly (4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) on steel and copper electrodes .
  • Method : The synthesis was achieved in both sulfuric acid and oxalic acid by cyclic voltammetry technique . The polymer films were characterized by Fourier transforms infrared spectroscopy technique (FTIR) and scanning electron microscope (SEM) .
  • Results : The corrosion performance of coatings was investigated in 0.1 M H2SO4 by potentiodynamic polarization and electrochemical impedance (EIS) spectroscopy techniques .

2. Conversion of 5-Hydroxymethylfurfural

  • Application : The formation of 6-(hydroxymethyl)pyridin-3-ol by ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds was studied to determine the routes of formation of pyridin-3-ols in foods .
  • Method : 6-(Hydroxymethyl)pyridin-3-ol was produced from HMF in model systems, mostly at neutral pH values, as a function of reaction times and temperature .
  • Results : The reaction had an activation energy (Ea) of 74 ± 3 kJ/mol, which was higher than that of HMF disappearance (43 ± 4 kJ/mol) .

3. Porphyrin-based Metal–Organic Frameworks

  • Application : This compound has been used in the synthesis of porphyrin-based metal–organic frameworks (PMOFs), which have a wide range of applications in biomedical science .
  • Method : PMOFs are assembled through the interconnection of organic linkers with metal nodes . The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
  • Results : PMOFs have been used as diagnostic agents, therapeutic platforms, and drug delivery vehicles .

4. Aerobic Photo-Oxidation

  • Application : 3-Pyridinemethanol, which is structurally similar to “5-(Hydroxymethyl)pyridin-3-ol”, can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid .
  • Method : The reaction is carried out under aerobic conditions with light exposure .
  • Results : The product of the reaction is nicotinic acid, an important compound in biochemistry .

5. Synthesis of Biocomposites

  • Application : This compound has been used in the synthesis of biocomposites . Biocomposites can immobilize biomolecules like protein, enzyme, DNA, cells, peptide, etc .
  • Method : The bio-application of MOFs is dependent on specific factors including structure, composition, particle morphology, pore size, dispersibility, stability, toxicity, hydrophobic or hydrophilic properties, the presence of aromatic/aliphatic ligands, functionalization and pre- or post-synthesis modification on the surface .
  • Results : MOFs proved to be a suitable choice for being exerted in many applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

6. Photo-induced Oxygen Generation

  • Application : Acid, base, stimulate, and thermal stable J-aggregated Zr-DTPP MOF, {DTPP = 5,15-di(3,4,5- trihydroxyphenyl)porphyrin}, in comparison to unaggregated Zr-TTPP MOF, {TTPP = 5,10,15,20-tetra(3,4,5-trihydroxyphenyl)porphyrin} can provide an improvement in photo-induced oxygen generation .
  • Method : The reaction is carried out under specific conditions .
  • Results : The product of the reaction is an improvement in photo-induced oxygen generation .

Safety And Hazards

The safety data sheet for a similar compound, 3-Hydroxypyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUNKIQRHSZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615340
Record name 5-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)pyridin-3-ol

CAS RN

51035-70-2
Record name 5-(Hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Karella, S Raghavan - Journal of Chemical Sciences, 2020 - Springer
Synthetic efforts toward the synthesis of (+)-lyconadin A are described. B-Alkyl Suzuki coupling is utilized for combining 2-iodo cyclohexenone with the piperidine subunit. The piperidine …
Number of citations: 1 link.springer.com

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